molecular formula C13H11N3O3S B2888562 N-(4-nitrophenyl)-2-(pyridin-2-ylthio)acetamide CAS No. 331710-38-4

N-(4-nitrophenyl)-2-(pyridin-2-ylthio)acetamide

Cat. No. B2888562
CAS RN: 331710-38-4
M. Wt: 289.31
InChI Key: VIULCPPNWCGPIQ-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-(pyridin-2-ylthio)acetamide, also known as NPTAA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. NPTAA is a thioester derivative of pyridine-2-carboxylic acid, and it has been found to exhibit various biological activities that make it a promising candidate for drug development.

Scientific Research Applications

Organic Synthesis Applications

N-(4-nitrophenyl)-2-(pyridin-2-ylthio)acetamide and related compounds serve as key intermediates in organic synthesis, facilitating the construction of complex molecules. For instance, Bedi et al. (1978) demonstrated the use of a related compound, p-nitrophenyl 2-acetamido-2-deoxy-β-d-glucopyranoside, in synthesizing inhibitors for 2-acetamido-2-deoxy-β-d-glucosidase, showcasing its utility in modifying sugar molecules for biological studies (Bedi, Shah, & Bahl, 1978). Similarly, the work by Zaleska et al. (2004) on the one-pot synthesis of 3,4-Dihydro-2H-pyrido[1,2-a][1,3,5]triazin-2-one derivatives from N-(2′-Pyridinyl)benzoylacetamide and nitrosobenzenes highlights the role of such compounds in generating heterocyclic structures that are valuable in pharmaceutical research (Zaleska, Trzewik, Stodolak, Grochowski, & Serda, 2004).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, these compounds are leveraged to create potent pharmaceutical agents. For example, Fallah-Tafti et al. (2011) explored the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives, demonstrating their efficacy as Src kinase inhibitors and their potential in anticancer therapy (Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011). Another study by Bondock et al. (2008) detailed the antimicrobial properties of heterocyclic compounds incorporating the antipyrine moiety, synthesized from cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, underscoring the potential of this compound derivatives in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Material Science and Catalysis

The utility of this compound extends into material science, particularly in catalysis. Bilakanti et al. (2020) investigated the role of surface Lewis acid sites of Sn-modified Pd/Al2O3 catalyst in the chemoselective reductive N-acetylation of nitrobenzene, illustrating how modifications of the acetamide structure can influence catalytic properties and reaction outcomes (Bilakanti, Gutta, Kumar Velisoju, Dumpalapally, Inkollu, Nama, & Akula, 2020).

properties

IUPAC Name

N-(4-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c17-12(9-20-13-3-1-2-8-14-13)15-10-4-6-11(7-5-10)16(18)19/h1-8H,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIULCPPNWCGPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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